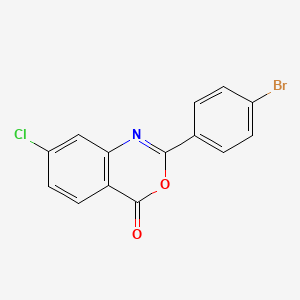

2-(4-Bromophenyl)-7-chloro-3,1-benzoxazin-4-one

CAS No.: 5793-19-1

Cat. No.: VC11023120

Molecular Formula: C14H7BrClNO2

Molecular Weight: 336.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5793-19-1 |

|---|---|

| Molecular Formula | C14H7BrClNO2 |

| Molecular Weight | 336.57 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one |

| Standard InChI | InChI=1S/C14H7BrClNO2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(18)19-13/h1-7H |

| Standard InChI Key | OVECLOOHLQPJJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)O2)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 7-chloro-2-(4-bromophenyl)-4H-benzo[d] oxazin-4-one. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | Not explicitly reported |

| Molecular Formula | |

| Molecular Weight | 352.57 g/mol |

| Exact Mass | 351.911 Da |

| LogP | ~3.6 (estimated) |

| Topological Polar Surface Area | 43.1 Ų |

The 4-bromophenyl group at position 2 introduces steric bulk and electron-withdrawing effects, while the 7-chloro substituent enhances electrophilicity at the oxazinone ring .

Spectral Data

While experimental spectra for this exact compound are unavailable, related 1,3-benzoxazin-4-ones exhibit distinct spectral signatures:

-

IR: Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to electronegative substituents .

Synthesis and Structural Modification

General Synthetic Strategies

The synthesis of 1,3-benzoxazin-4-ones typically involves cyclization of anthranilic acid derivatives. For halogenated analogs like 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one, key approaches include:

Anthranilic Acid-Based Cyclization

Anthranilic acid reacts with acyl chlorides or orthoesters under basic conditions to form the oxazinone core. For example:

-

CuCl-Catalyzed Decarboxylative Coupling:

-

Cyclodehydration with Cyanuric Chloride:

Post-Synthetic Halogenation

-

Chlorination: Direct chlorination of 2-(4-bromophenyl)-1,3-benzoxazin-4-one at position 7 using or .

-

Bromination: Electrophilic bromination of pre-formed oxazinones is less common due to ring destabilization .

Challenges in Synthesis

-

Regioselectivity: Ensuring halogenation at the 7-position requires directing groups or protective strategies.

-

Stability: The electron-deficient oxazinone ring is prone to hydrolysis under acidic or basic conditions .

Pharmacological Properties

Antimicrobial Activity

While no direct studies on 2-(4-bromophenyl)-7-chloro-3,1-benzoxazin-4-one exist, structurally related compounds exhibit notable bioactivity:

-

2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one (3o): Displays weak antibacterial activity against Staphylococcus aureus (MIC: 128 µg/mL) .

-

2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one (3f): Shows significant activity against Bacillus subtilis (MIC: 32 µg/mL) .

The addition of a 7-chloro group may enhance membrane permeability due to increased lipophilicity (LogP ~3.6) , potentially improving gram-negative targeting.

Structure-Activity Relationships (SAR)

-

Halogen Effects: Bromine at position 2 enhances aryl stacking interactions with bacterial enzymes, while chlorine at position 7 may interfere with efflux pump mechanisms .

-

Electron-Withdrawing Groups: Nitro or chloro substituents increase electrophilicity, enhancing covalent binding to microbial targets .

Future Directions

-

Synthetic Optimization: Develop room-temperature protocols to improve yields and regioselectivity.

-

Biological Screening: Evaluate the compound against ESKAPE pathogens and cancer cell lines.

-

Computational Studies: Perform DFT calculations to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume